molecular formula C3H7NO2 B1666807 L-alanine CAS No. 56-41-7

L-alanine

Cat. No.: B1666807
CAS No.: 56-41-7
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-UHFFFAOYSA-N
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Description

DL-Alanine, also known as 2-aminopropanoic acid, is a non-essential amino acid that exists in two enantiomeric forms: D-Alanine and this compound. It is a neutral amino acid containing both carboxyl and amino groups. Dthis compound is commonly found in proteins and plays a crucial role in various biological processes, including the alanine cycle, which is essential for glucose metabolism and energy production .

Mechanism of Action

Target of Action

Alanine, specifically L-Alanine, is a non-essential amino acid that occurs in high levels in its free state in plasma . It primarily targets muscle tissue, the brain, and the central nervous system . It plays a crucial role in sugar and acid metabolism, increases immunity, and provides energy for these tissues .

Mode of Action

Alanine is produced from pyruvate by transamination . This process involves the transfer of an amino group from one molecule (usually an amino acid) to another (usually a keto acid), resulting in the production of a new amino acid. In the case of alanine, the amino group is transferred to pyruvate, a product of muscle glycolysis .

Biochemical Pathways

Alanine is involved in several biochemical pathways. It plays a significant role in the glucose-alanine cycle , where it is produced directly from protein degradation or via the transamination of pyruvate by alanine transaminase . This cycle allows the body to synthesize glucose from proteins, providing an important energy source during periods of fasting or intense exercise .

Pharmacokinetics

The pharmacokinetics of alanine, particularly β-alanine, have been studied in various dosing strategies . The inter-individual variability in the incremental area under the curve (iAUC) and maximum concentration (Cmax) of β-alanine plasma concentrations was found to be high, with body weight explaining a significant part of the variation .

Result of Action

The primary result of alanine’s action is the provision of energy for muscle tissue, the brain, and the central nervous system . It also strengthens the immune system by producing antibodies and aids in the metabolism of sugars and organic acids . In addition, alanine is used for protein synthesis .

Action Environment

The action of alanine can be influenced by various environmental factors. For instance, the presence of other amino acids, such as valine, leucine, and isoleucine, can affect the synthesis of alanine from pyruvate . Additionally, the efficiency of alanine production can be affected by the metabolic state of the organism, with certain conditions (such as intense muscular stress or fasting) increasing the demand for alanine .

Biochemical Analysis

Biochemical Properties

Alanine plays a unique role in the transfer of nitrogen from peripheral tissue to the liver . It is involved in several biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is primarily through the amine and carboxylic acid groups present in Alanine .

Cellular Effects

Alanine influences cell function by participating in protein synthesis and nitrogen transfer . It can impact cell signaling pathways, gene expression, and cellular metabolism through its involvement in these processes .

Molecular Mechanism

At the molecular level, Alanine exerts its effects through its participation in various biochemical reactions . It can bind to biomolecules, influence enzyme activity, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Alanine can change over time in laboratory settings . Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Alanine can vary with different dosages in animal models . Studies may observe threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Alanine is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Alanine is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Alanine and its effects on activity or function are determined by various factors . These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Alanine can be synthesized through several methods, including:

Industrial Production Methods:

Chemical Reactions Analysis

DL-Alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

DL-Alanine’s unique properties and wide range of applications make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QNAYBMKLOCPYGJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
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Molecular Formula

C3H7NO2
Source PubChem
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Related CAS

25281-63-4
Record name Poly(DL-alanine)
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DSSTOX Substance ID

DTXSID6031255
Record name DL-Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; odourless
Record name DL-Alanine
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Solubility

Solublein water, Slightly soluble (in ethanol)
Record name DL-Alanine
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Vapor Pressure

0.00000011 [mmHg]
Record name DL-Alanine
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CAS No.

302-72-7, 338-69-2, 56-41-7
Record name Alanine
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Record name DL-Alanine
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Record name D-alanine
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Record name ALANINE, DL-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-alanine
Reactant of Route 2
L-alanine
Reactant of Route 3
L-alanine
Reactant of Route 4
L-alanine

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